N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
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Overview
Description
melatonin , is a fascinating compound with diverse physiological and pharmacological activities. Its chemical structure comprises an indole ring, an acetamide group, and a triazolopyridazine moiety. Melatonin plays a crucial role in regulating circadian rhythms, sleep-wake cycles, and antioxidant defense mechanisms .
Preparation Methods
Synthetic Routes::
Chemical Synthesis: Melatonin can be synthesized via a multistep process. The key steps involve the condensation of 5-methoxyindole with ethyl bromoacetate to form N-ethyl-5-methoxyindole-3-acetate.
Biological Synthesis: Melatonin is also produced endogenously in the pineal gland from serotonin via a series of enzymatic reactions.
Industrial Production:: Industrial production methods typically involve chemical synthesis due to the compound’s widespread use.
Chemical Reactions Analysis
Melatonin undergoes various reactions:
Oxidation: It can be oxidized to form 6-hydroxymelatonin.
Reduction: Reduction of the indole ring leads to 5-methoxytryptamine.
Substitution: N-alkylation reactions modify the indole nitrogen. Common reagents include ethyl bromoacetate, sodium hydroxide, and reducing agents.
Major products:
6-Hydroxymelatonin: An oxidation product.
5-Methoxytryptamine: A reduced derivative.
Scientific Research Applications
Melatonin’s applications span multiple fields:
Sleep Regulation: Melatonin supplements aid in managing sleep disorders and jet lag.
Antioxidant Properties: It scavenges free radicals, protecting cells from oxidative damage.
Immune Modulation: Melatonin influences immune responses.
Cancer Research: It shows potential in cancer prevention and treatment.
Neuroprotection: Melatonin may protect against neurodegenerative diseases.
Mechanism of Action
Melatonin acts through specific receptors (MT1 and MT2) and pathways:
Circadian Rhythms: It synchronizes biological clocks.
Antioxidant Defense: Melatonin neutralizes reactive oxygen species.
Neurotransmitter Modulation: It affects serotonin and dopamine levels.
Comparison with Similar Compounds
Melatonin stands out due to its unique combination of indole, acetamide, and triazolopyridazine moieties. Similar compounds include serotonin, tryptophan, and other indole derivatives.
Properties
Molecular Formula |
C20H22N6O3 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C20H22N6O3/c1-28-15-3-4-16-14(13-15)9-11-25(16)12-10-21-19(27)7-5-17-22-23-18-6-8-20(29-2)24-26(17)18/h3-4,6,8-9,11,13H,5,7,10,12H2,1-2H3,(H,21,27) |
InChI Key |
JSNNLDFGZQZQCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CCC3=NN=C4N3N=C(C=C4)OC |
Origin of Product |
United States |
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